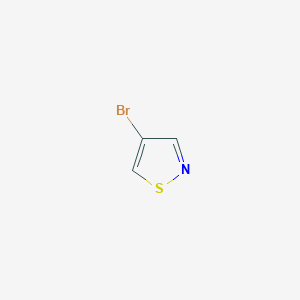

4-Bromoisotiazol

Descripción general

Descripción

4-Bromoisothiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules.

Synthesis Analysis

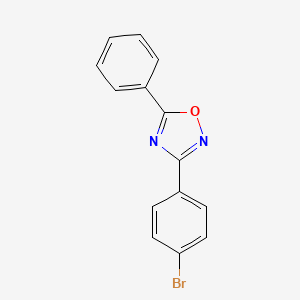

The synthesis of 4-bromoisothiazole derivatives has been explored through different methodologies. For instance, solar photo-thermochemical syntheses have been employed to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener synthetic approaches . Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole building block, has been achieved, with subsequent cross-coupling reactions yielding a range of disubstituted oxazoles . These methods highlight the synthetic versatility of brominated heterocycles and their utility in constructing more complex structures.

Molecular Structure Analysis

The molecular structure of brominated heterocycles, including 4-bromoisothiazole derivatives, has been investigated using various spectroscopic and computational techniques. For example, the synthesis and antimicrobial properties of a benzoxazole derivative were reported, with its molecular structure being optimized and investigated using computational methods . This analysis provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Chemical Reactions Analysis

4-Bromoisothiazole and its derivatives participate in a variety of chemical reactions. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been reported, leading to the efficient synthesis of poly-substituted triazoles . Furthermore, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) has been determined, showcasing the stability of such complexes and the role of intramolecular hydrogen bonds . These studies exemplify the reactivity of brominated heterocycles in forming new bonds and complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromoisothiazole derivatives are influenced by the presence of the bromine atom and the heterocyclic framework. The crystal structures of two 4-bromopyrazole derivatives have been determined, revealing the formation of a three-dimensional network through intermolecular hydrogen bonding . Additionally, the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles from 5-bromoisothiazoles has been explored, indicating the susceptibility of these compounds to nucleophilic attack . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

4-Bromoisotiazol: sirve como un bloque de construcción versátil en la síntesis orgánica. Se utiliza para construir moléculas más complejas, particularmente aquellas que contienen el anillo de isotiazol, que es una estructura central en muchos compuestos biológicamente activos. Por ejemplo, puede sufrir reacciones de acoplamiento cruzado catalizadas por paladio para formar arilisotiazoles .

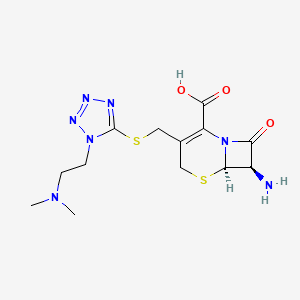

Investigación Farmacéutica

En la investigación farmacéutica, los derivados de This compound se han explorado por sus posibles propiedades medicinales. Son precursores en la síntesis de compuestos con actividad antiviral contra enfermedades como la poliomielitis . Además, las modificaciones de este compuesto han llevado al desarrollo de nuevos fármacos antibacterianos.

Desarrollo Agroquímico

Los derivados de isotiazol, sintetizados usando This compound, son significativos en la industria agroquímica. Se utilizan para crear fungicidas, herbicidas e insecticidas. La reactividad del anillo de isotiazol permite el desarrollo de compuestos que son efectivos para proteger los cultivos de diversas plagas y enfermedades .

Fabricación de Tintes

La industria química utiliza This compound en la síntesis de tintes. Su reactividad con diferentes grupos funcionales permite la producción de una variedad de colorantes utilizados en textiles y otros materiales .

Ciencia de Materiales

En la ciencia de materiales, This compound se utiliza para sintetizar compuestos orgánicos que forman parte de materiales electrónicos. Estos materiales tienen aplicaciones en la producción de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos .

Agentes Antifúngicos

La investigación ha demostrado que los sulfuros de isotiazol, que se pueden derivar de This compound, exhiben propiedades antifúngicas. Esto los hace valiosos en el desarrollo de agentes antifúngicos que se pueden utilizar en tratamientos médicos y conservantes .

Agentes Anti-VIH

Los carboxilatos de isotiazol, sintetizados a partir de This compound, han mostrado promesa como agentes anti-VIH. Estos compuestos son parte de la investigación en curso para encontrar nuevos tratamientos para el VIH/SIDA .

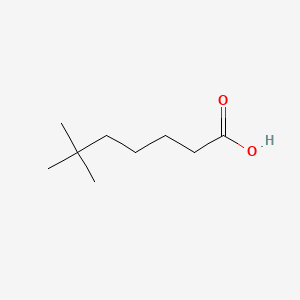

Agentes Antiinflamatorios e Hipolipidémicos

La modificación de This compound para producir derivados de ácido carboxílico ha llevado al descubrimiento de compuestos con actividades antiinflamatorias e hipolipidémicas. Estos son importantes en el tratamiento de enfermedades crónicas como la artritis y la hiperlipidemia .

Safety and Hazards

Mecanismo De Acción

Target of Action

Isothiazoles, a class of compounds to which 4-bromoisothiazole belongs, have been found to be involved in various biological activities

Mode of Action

Isothiazoles are known to interact with their targets in a variety of ways, depending on the specific compound and target . The interaction of 4-Bromoisothiazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isothiazoles have been found to be involved in a wide range of selective transformations . The downstream effects of these transformations depend on the specific isothiazole compound and the biochemical pathway in which it is involved.

Pharmacokinetics

It has been suggested that 4-bromoisothiazole has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact its bioavailability.

Result of Action

Isothiazoles have been found to exhibit high biological activity and can be used as effective new drugs and plant protection chemicals .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

4-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKUQWKQVTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409450 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24340-77-0 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

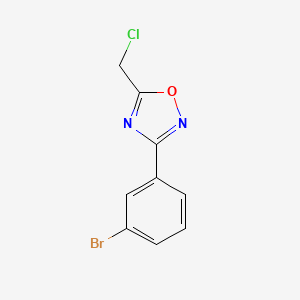

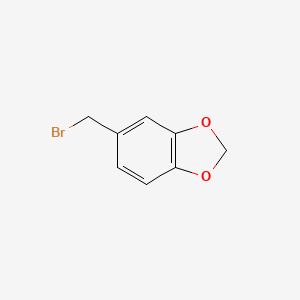

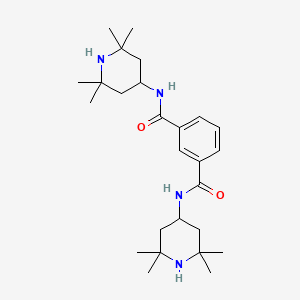

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)